Encenicline enantiomer
Overview
Description
Encenicline is a selective partial agonist of the alpha 7 nicotinic acetylcholine receptor. It has been investigated for its potential therapeutic effects in cognitive impairment associated with conditions such as schizophrenia and Alzheimer’s disease
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of encenicline enantiomers typically involves the resolution of racemic mixtures. Racemic mixtures contain equal amounts of both enantiomers. The separation of these enantiomers can be achieved through various methods, including:
Chromatographic Methods: Utilizing chiral stationary phases in high-performance liquid chromatography (HPLC) to separate enantiomers based on their interaction with the chiral environment
Inclusion Complexation: Using chiral host compounds to form inclusion complexes with one enantiomer preferentially.
Biological Methods: Employing enzymes or microorganisms that selectively metabolize one enantiomer over the other.
Industrial Production Methods: Industrial production of encenicline enantiomers often involves large-scale chromatographic separation techniques or the use of chiral catalysts in asymmetric synthesis to produce the desired enantiomer directly .
Chemical Reactions Analysis
Types of Reactions: Encenicline enantiomers can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Encenicline enantiomers have a wide range of applications in scientific research:
Chemistry: Used as chiral building blocks in the synthesis of other complex molecules.
Biology: Studied for their interactions with biological receptors and enzymes.
Medicine: Investigated for their potential therapeutic effects in treating cognitive impairments and neurodegenerative diseases
Industry: Utilized in the development of chiral drugs and as reference standards in analytical chemistry.
Mechanism of Action
Encenicline acts as a selective partial agonist of the alpha 7 nicotinic acetylcholine receptor. This receptor is involved in the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, which plays a role in sensory gating and cognitive processes . By modulating this receptor, encenicline may help improve cognitive function and reduce symptoms associated with conditions like schizophrenia and Alzheimer’s disease .
Comparison with Similar Compounds
Encenicline can be compared to other alpha 7 nicotinic acetylcholine receptor agonists, such as:
GTS-21: Another selective agonist with similar cognitive-enhancing effects.
PHA-543,613: A potent and selective alpha 7 receptor agonist.
SSR-180,711: Known for its potential neuroprotective effects.
Encenicline’s uniqueness lies in its specific binding affinity and partial agonist activity, which may offer a different therapeutic profile compared to other similar compounds .
Properties
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJYTJGIDVTCFF-BTQNPOSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550999-76-3 | |
Record name | Benzo[b]thiophene-2-carboxamide, N-(3S)-1-azabicyclo[2.2.2]oct-3-yl-7-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550999-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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